![molecular formula C6H5ClN4 B2448481 5-Chloro-3-methyl-3H-[1,2,3]triazolo[4,5-B]pyridine CAS No. 1353777-54-4](/img/structure/B2448481.png)
5-Chloro-3-methyl-3H-[1,2,3]triazolo[4,5-B]pyridine
Descripción general
Descripción
“5-Chloro-3-methyl-3H-[1,2,3]triazolo[4,5-B]pyridine” is a chemical compound . It belongs to the class of triazolopyridines . Triazolopyridines are five-membered heterocycles with three nitrogen atoms and two carbon atoms .
Synthesis Analysis
The synthesis of triazolopyridines usually involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a triazole ring fused with a pyridine ring . The molecular weight is 154.56 .
Physical And Chemical Properties Analysis
The physical form of “this compound” is solid . It has a molecular weight of 154.56 . More specific physical and chemical properties are not found in the retrieved data.
Aplicaciones Científicas De Investigación
Vibrational Dynamics and Molecular Structure
5-Chloro-3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine's molecular structure and vibrational dynamics have been explored using density functional theory (DFT). This research provides insights into the molecular structure, vibrational energy levels, and potential energy distribution of this compound and its derivatives, highlighting the impact of methyl group substitution and hydrogen bond formation on the stability of these structures (Lorenc et al., 2007).
Synthesis and Biological Activity
The compound has been used in synthesizing various derivatives, such as 3-[(6-chloropyridin-3-yl)methyl]-6-substituted-6,7-dihydro-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-imines. These derivatives have shown moderate to weak fungicidal and insecticidal activities, indicating potential applications in agricultural chemistry (Chen & Shi, 2008).
Acylation and Synthesis of Derivatives
The acylation of heteroaromatic amines, including triazolo[4,5-b]pyridines, leads to the synthesis of new classes of derivatives. This study provides a methodology for creating these derivatives, which could be significant for developing new chemical entities with potential applications in various fields (Ibrahim et al., 2011).
Density Functional Theory Study of Novel Derivatives
Research into triazolo[4,5-d][1,2,4]triazolo[4,3-a]pyrimidine derivatives, a novel ring system, has been conducted. Density functional theory studies of these derivatives provide valuable insights for the development of new compounds with potential applications in medicinal chemistry (Mozafari et al., 2016).
Solution-Phase Synthesis of Derivatives
An efficient solution-phase parallel synthesis method for creating a library of 3,5,7-trisubstituted [1,2,3]triazolo[4,5-d]pyrimidines has been described. This methodology could be crucial for rapid and efficient synthesis of novel compounds for various scientific research applications (Baindur & Chadha, 2003).
Synthesis and Crystal Structure Analysis
The synthesis and crystal structure analysis of 8-chloro-3-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine, a related compound, have been conducted, offering insights into the structural and electronic properties of these types of compounds (Mu et al., 2015).
Synthesis of Fluorescent Derivatives
Research has focused on synthesizing fluorescent derivatives of triazolopyridines, which could have applications in materials science, particularly in the development of novel fluorescent materials (Abarca et al., 2006).
Safety and Hazards
Mecanismo De Acción
Target of Action
5-Chloro-3-methyl-3H-[1,2,3]triazolo[4,5-B]pyridine belongs to the class of triazolopyridine . Triazole compounds, including triazolopyridines, are known to interact with a variety of enzymes and receptors in biological systems . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Mode of Action
Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors . This suggests that this compound may interact with its targets, leading to changes in their function.
Biochemical Pathways
Triazolopyridines have been reported to possess a broad spectrum of pharmacological activities . This suggests that they may affect multiple biochemical pathways, leading to various downstream effects.
Result of Action
Given the wide range of biological activities associated with triazolopyridines , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
Propiedades
IUPAC Name |
5-chloro-3-methyltriazolo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c1-11-6-4(9-10-11)2-3-5(7)8-6/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWCSZGPCMBQXBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=N2)Cl)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


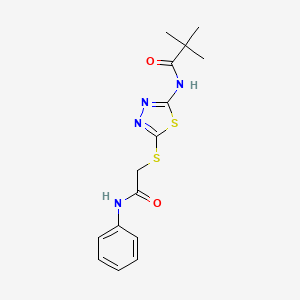
![1-(4-{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}piperazin-1-yl)but-2-yn-1-one](/img/structure/B2448401.png)

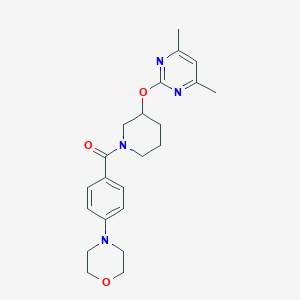
![N,N-dimethyl-3-azaspiro[5.5]undecan-9-amine dihydrochloride](/img/structure/B2448408.png)


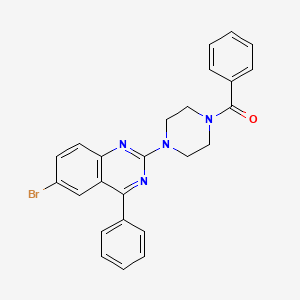
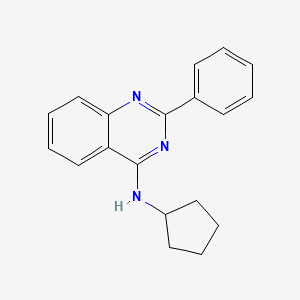
![4-(6-((2,6-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2448416.png)

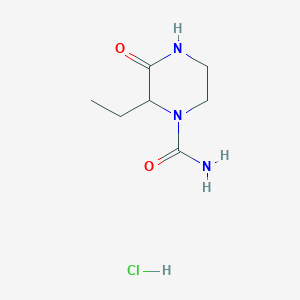
![[3-(3-Methylbutyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2448419.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[6-(4-methoxyphenoxy)pyrimidin-4-yl]benzamide](/img/structure/B2448420.png)